N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide
Description
N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide is an organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a propyl chain, and a methylsulfinylphenyl moiety
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-3-17(14-5-4-6-15(19)12-14)20-18(21)11-13-7-9-16(10-8-13)23(2)22/h4-10,12,17H,3,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCTJDJPHMISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)NC(=O)CC2=CC=C(C=C2)S(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 4-methylsulfinylbenzene.
Formation of Intermediate: The first step involves the reaction of 3-chlorobenzyl chloride with propylamine to form N-(3-chlorophenyl)propylamine.
Acylation: The intermediate N-(3-chlorophenyl)propylamine is then acylated with 4-methylsulfinylbenzoyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of conditions involving inflammation or microbial infections.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes or receptors involved in inflammatory pathways or microbial cell walls. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-chlorophenyl)propyl]-2-(4-methylthio)acetamide: Similar structure but with a thioether group instead of a sulfinyl group.
N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide is unique due to the presence of the sulfinyl group, which can impart different chemical reactivity and biological activity compared to its thioether and sulfonyl analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
